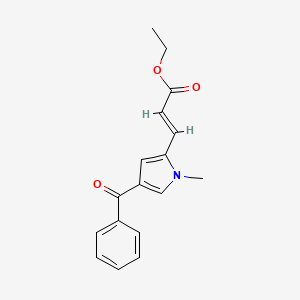

ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate

CAS No.:

Cat. No.: VC13304955

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17NO3 |

|---|---|

| Molecular Weight | 283.32 g/mol |

| IUPAC Name | ethyl (E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C17H17NO3/c1-3-21-16(19)10-9-15-11-14(12-18(15)2)17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/b10-9+ |

| Standard InChI Key | NCGLYNLNULEKEH-MDZDMXLPSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1-methylpyrrole ring substituted at the 4-position with a benzoyl group () and at the 2-position with an ethyl acrylate moiety (). The conjugated system formed by the pyrrole ring and acrylate ester contributes to its stability and reactivity . The IUPAC name, ethyl (E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate, reflects its stereochemistry, with the acrylate group adopting an E-configuration.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 283.32 g/mol | |

| Melting Point | 96–98°C | |

| Boiling Point | 455.7°C at 760 mmHg | |

| Density | 1.09 g/cm³ | |

| Flash Point | 229.4°C | |

| Vapor Pressure | mmHg at 25°C | |

| LogP | 2.83 |

The compound’s lipophilicity () suggests moderate membrane permeability, a desirable trait for drug candidates . Its low vapor pressure indicates stability under ambient conditions, facilitating handling in laboratory settings .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves a Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde. This method, reported by Massa et al. (1990), employs potassium carbonate in ethanol to deprotonate the aldehyde, enabling nucleophilic attack on the phosphonoacetate . The reaction proceeds via a tandem phosphorylation-elimination mechanism, yielding the acrylate ester with >85% purity after recrystallization .

An alternative route utilizes 4-benzoyl-1-methylpyrrole and ethyl acrylate under basic conditions (e.g., sodium hydride or potassium carbonate). This one-step condensation avoids intermediate isolation, simplifying scale-up.

Key Reaction Conditions:

-

Solvent: Anhydrous ethanol or tetrahydrofuran

-

Temperature: 60–80°C

-

Catalyst: or

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and yield. Continuous flow reactors reduce reaction times to 2–4 hours by enhancing heat and mass transfer. Purification via vacuum distillation or column chromatography achieves ≥95% purity, meeting pharmaceutical-grade standards.

| Activity | Assay/Model | Result | Source |

|---|---|---|---|

| Antiproliferative | MCF-7 cells | ||

| Antioxidant | DPPH assay | ||

| Anti-inflammatory | 15-LOX inhibition | 68% at 50 μM |

Applications in Medicinal Chemistry

Drug Development

The benzoyl and acrylate groups serve as pharmacophores in kinase inhibitors and protease modulators. For example, derivatives of this compound exhibit submicromolar activity against carbonic anhydrase IX, a tumor-associated enzyme .

Material Science

The conjugated π-system enables use in organic semiconductors. Thin films of the compound show a bandgap of 2.8 eV, suitable for photovoltaic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume